3-(4-methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrido[3,2-d]pyrimidine-2,4-dione class, characterized by a fused bicyclic core with two methoxyphenyl substituents. Its structure includes a 3-(4-methoxybenzyl) group at position 3 and a 1-(2-(4-methoxyphenyl)-2-oxoethyl) substituent at position 1 (Figure 1).
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-31-18-9-5-16(6-10-18)14-27-23(29)22-20(4-3-13-25-22)26(24(27)30)15-21(28)17-7-11-19(32-2)12-8-17/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWIBLIDFSCKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methoxybenzyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C24H21N3O4
- Molecular Weight : 413.44 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities including antitumor , antimicrobial , and anti-inflammatory effects. The presence of methoxy groups in the structure appears to enhance its biological potency.
Antitumor Activity
Several studies have investigated the antitumor properties of pyrido[3,2-d]pyrimidine derivatives. For instance:
- A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. Specifically, derivatives with methoxy substitutions showed improved activity against colon cancer cells (SW620), with IC50 values ranging from 6.9 μM to 12.5 μM depending on structural modifications .
Table 1: Antitumor Activity of Related Compounds
| Compound ID | Structure Variation | IC50 (μM) | Cancer Cell Line |
|---|---|---|---|
| Compound 3k | R4 = Methoxy | 12.5 | SW620 |
| Compound 4a | R4 = Methoxy | 6.9 | SW620 |
| Compound B1 | N/A | 13 | EGFR L858R/T790M |
The antitumor mechanism appears to involve the induction of apoptosis in cancer cells. The studies suggest that the methoxy group plays a crucial role in enhancing the binding affinity to cellular targets involved in apoptosis pathways .
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promise as an antimicrobial agent. Research indicates that similar pyrido[3,2-d]pyrimidine derivatives possess significant antibacterial activity against various pathogens.
Case Studies
- Case Study on Colon Cancer : A phenotypic screening approach evaluated several pyrido[3,2-d]pyrimidine derivatives for their cytotoxic effects on human colon cancer cells. The most potent derivative induced apoptosis through a concentration-dependent manner .
- EGFR Kinase Inhibition Study : Another study focused on the inhibition of EGFR kinase activity using derivatives of pyrido[3,2-d]pyrimidines. The findings highlighted a strong correlation between structural modifications and enhanced inhibitory potency against mutant forms of EGFR associated with non-small cell lung cancer .
Comparison with Similar Compounds
Structural Comparisons
Key structural differences among pyrimidine-dione derivatives are summarized in Table 1 .
Table 1. Structural and Functional Comparison of Pyrimidine-Dione Derivatives
Physicochemical Properties
- Lipophilicity: The target compound’s logP is higher than simpler analogs (e.g., ’s compound: logP ~2.5 vs.
- Thermal Stability : Cyclohexyl/phenyl substituents () increase melting points (>200°C) compared to methoxy-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
